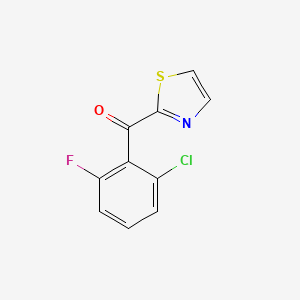

2-(2-Chloro-6-fluorobenzoyl)thiazole

説明

2-(2-Chloro-6-fluorobenzoyl)thiazole is a thiazole derivative featuring a benzoyl group substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6 on the aromatic ring. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted at the 2-position by this halogenated benzoyl moiety.

特性

IUPAC Name |

(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNOS/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSLHTQNBIEHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzoyl)thiazole typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with thiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(2-Chloro-6-fluorobenzoyl)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives with varying properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

2-(2-Chloro-6-fluorobenzoyl)thiazole has been identified as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and inflammation. Its structure allows for modifications that can enhance its biological activity.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. It acts through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| T47D (Breast Carcinoma) | 25 | Apoptosis induction |

| A549 (Lung Carcinoma) | 30 | Cell cycle arrest |

Anti-inflammatory Properties

Preliminary studies suggest that this compound can reduce inflammatory markers in vitro. It has shown promise in inhibiting the production of pro-inflammatory cytokines such as TNF-α in activated macrophages.

Table 2: Inhibition of TNF-α Production

| Treatment | TNF-α Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Compound Treatment | 150 | 250 |

| Control (DMSO) | 250 | - |

Case Study 1: Anticancer Effects

A study evaluated the effects of this compound on breast cancer cells (T47D). The compound demonstrated an IC50 value of approximately 25 μM, indicating potent cytotoxicity. The mechanism involved mitochondrial pathways leading to apoptosis, as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit TNF-α production in human macrophages. Results indicated a significant reduction in TNF-α levels compared to controls, suggesting its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of 2-(2-Chloro-6-fluorobenzoyl)thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

類似化合物との比較

Structural Analogs and Physicochemical Properties

The following table compares key physicochemical parameters of 2-(2-Chloro-6-fluorobenzoyl)thiazole with structurally related compounds:

*Predicted values based on analogs. Key observations:

- Halogen substituents (Cl, F) increase molar mass and density due to their atomic weights and electron-withdrawing effects.

- The trifluoromethoxy group in 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole enhances lipophilicity compared to difluoromethoxy or methoxy analogs, impacting bioavailability .

Antifungal Activity

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (MIC = 250 µg/mL against Candida utilis) shows moderate activity compared to fluconazole (MIC = 2 µg/mL) .

- 7-Chloro-6-fluoro benzothiazole derivatives with aminooxazole/thiazole groups exhibit broad-spectrum antimicrobial activity, though specific MIC values are unreported .

Anticancer Activity

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole inhibits MCF-7 cells (IC₅₀ = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC₅₀ > 500 µg/mL) .

Key Trends:

- Fluorine and chlorine substituents enhance bioactivity by improving membrane permeability and target binding .

- Thiazole derivatives with extended conjugated systems (e.g., furan or pyrazole moieties) exhibit superior anticancer activity due to enhanced DNA intercalation or enzyme inhibition .

Structural Characterization

- X-ray studies of 4-(4-fluorophenyl)-2-(pyrazol-1-yl)thiazole derivatives reveal planar molecular conformations, disrupted only by perpendicular fluorophenyl groups. This geometry may influence π-π stacking and intermolecular interactions in the target compound .

生物活性

2-(2-Chloro-6-fluorobenzoyl)thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- IUPAC Name : this compound

- Molecular Formula : C10H6ClFNS

- Molecular Weight : 233.68 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological significance in various pharmacophores.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HeLa | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where treatment with this compound significantly reduced cytokine production .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors involved in inflammatory responses, thereby reducing inflammation.

Case Studies

-

Antibacterial Activity Against Multidrug-resistant Strains :

A study evaluated the effectiveness of various thiazole derivatives against multidrug-resistant E. coli. Among them, this compound showed promising results with an MIC of 8 µg/mL, indicating its potential as a new antibacterial agent . -

Cytotoxicity in Cancer Research :

In a comparative study of thiazole derivatives, this compound was found to be one of the most effective against breast cancer cells, with a significant reduction in cell viability observed at concentrations above 10 µM over a 48-hour period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。